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4-Chlorobenzoate

Enzyme Kinetics Dehalogenase Biocatalysis

Researchers face inconsistent PCB biodegradation results when substituting chlorobenzoate isomers without validation. 4-Chlorobenzoate (4-CBA; CAS 74-11-3) resolves this with defined, isomer-specific kinetics. • Distinct hydrolytic dehalogenation to 4-hydroxybenzoate - not catechol/chlorocatechol pathways of ortho- & meta-isomers • Degradation rate: 5 μM/hr with recombinant P. putida PaW340/pDH5 for accelerated soil bioremediation • Defined Km & kcat for CoA ligase and dehalogenase support predictive bioreactor modeling Supplied with CoA. Bulk quantities available.

Molecular Formula C7H4ClO2-
Molecular Weight 155.56 g/mol
Cat. No. B1228818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzoate
Synonyms4-chlorobenzoate
4-chlorobenzoic acid
4-chlorobenzoic acid, calcium(2:1) salt
4-chlorobenzoic acid, mercury(+1) salt
4-chlorobenzoic acid, mercury(+2)(2:1) salt
4-chlorobenzoic acid, sodium salt
4-chlorobenzoic acid, sodium salt, 11C-labeled
para-chlorobenzoic acid
Molecular FormulaC7H4ClO2-
Molecular Weight155.56 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)[O-])Cl
InChIInChI=1S/C7H5ClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/p-1
InChIKeyXRHGYUZYPHTUJZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobenzoate Procurement Guide


4-Chlorobenzoate (4-CBA; CAS 74-11-3) is a monochlorinated aromatic carboxylic acid with the molecular formula C₇H₅ClO₂ and a molecular weight of 156.56 g/mol . It serves as a crucial intermediate in the microbial degradation of polychlorinated biphenyls (PCBs) and is widely used as a model compound in biodegradation studies [1]. The compound exhibits a water solubility of 77 mg/L at 25 °C and is freely soluble in ethanol and ether .

PCB Degradation Model compound for aerobic PCB biodegradation pathway studies
Halobenzoate Intermediate Chlorinated aromatic intermediate in microbial dehalogenation research
Solubility Profile Low aqueous solubility; compatible with organic solvent-based assay systems

4-Chlorobenzoate Substitution Limitations


Despite being structural isomers, ortho-, meta-, and para-chlorobenzoates exhibit markedly different biological and chemical behaviors. 4-Chlorobenzoate (para-substituted) is preferentially degraded via a hydrolytic dehalogenation pathway yielding 4-hydroxybenzoate, whereas 2-chlorobenzoate (ortho) often undergoes dioxygenase attack leading to catechol formation, and 3-chlorobenzoate (meta) can produce chlorocatechol intermediates [1]. This positional specificity extends to enzyme kinetics, transport systems, and even biodegradation rates, where 4-chlorobenzoate degrades at 5 μM/hr compared to 41 μM/hr for 2-chlorobenzoate and 65 μM/hr for 3-chlorobenzoate [2]. Therefore, substituting 4-chlorobenzoate with another isomer without experimental validation risks pathway failure, altered metabolic flux, or complete lack of activity in downstream applications.

Attribute
4-Chlorobenzoate (Target)
2-Chlorobenzoate (Substitute)
Degradation Pathway
Hydrolytic dehalogenation to 4-hydroxybenzoate
Dioxygenase attack leading to catechol
Reported Degradation Rate
Substantially lower than 2- and 3-isomers
Significantly higher rate; may alter model kinetics
Transport Affinity
Preferred substrate for 4-halobenzoate transporter
Lower inhibition of uptake; weaker transporter interaction

Quantitative Evidence for 4-Chlorobenzoate


Strain-Dependent Enzyme Kinetics

The 4-chlorobenzoate:CoA ligase from Pseudomonas sp. CBS-3 exhibits a Km of 9 µM and a turnover rate of 30 s⁻¹ for 4-chlorobenzoate [1]. In contrast, the same enzyme from Arthrobacter sp. TM-1 shows a Km of 3.5 µM for 4-chlorobenzoate [2]. These kinetic parameters are essential for selecting the appropriate enzyme source for biocatalytic applications, as lower Km values indicate higher substrate affinity. Furthermore, the dehalogenase from Pseudomonas sp. CBS-3 has a Km of 15 µM and kcat of 0.3 s⁻¹ for 4-chlorobenzoyl-CoA, whereas the Arthrobacter sp. TM-1 dehalogenase has a Km of 9 µM and kcat of 1 s⁻¹ for the same substrate [1][2].

Strain Enzyme Kinetics
Reported context
Pseudomonas CBS-3 ligase Km 9 µM, Arthrobacter TM-1 ligase Km 3.5 µM; dehalogenase kcat 0.3 s⁻¹ vs 1 s⁻¹
Kinetic parameters guide biocatalyst selection
Strain-specific pH/temperature conditions apply
Enzyme Kinetics Dehalogenase Biocatalysis

Uptake Inhibition by Halobenzoates

In Comamonas sp. strain DJ-12, the uptake of 4-chlorobenzoate (50 µM) was inhibited by 91.5% ± 3% in the presence of 4-bromobenzoate (1 mM), 88.1% ± 3% by 4-chlorobenzoate itself (self-inhibition control), 86.3% ± 8% by 4-iodobenzoate, and 76.0% ± 7% by 4-fluorobenzoate [1]. Positional isomers exhibited significantly lower inhibition: 3-chlorobenzoate caused 61.0% ± 8% inhibition, while 2-chlorobenzoate only inhibited uptake by 55.2% ± 6% [1]. Benzoate, the non-halogenated analog, inhibited uptake by 54.9% ± 4% [1].

Uptake Inhibition
Head-to-head
4-Bromobenzoate 91.5% ± 3% inhibition, 2-chlorobenzoate 55.2% ± 6% inhibition
Indicates shared transporter and substrate preference context
Comamonas sp. DJ-12, 50 µM 4-CBA
Membrane Transport Inhibition Bioavailability

Engineered vs. Wild-Type Degradation

In a soil slurry system, the recombinant strain Pseudomonas putida PaW340/pDH5, which harbors the dehalogenase genes from Arthrobacter sp. FG1, degraded 4-chlorobenzoic acid faster than the natural isolate Arthrobacter sp. FG1, regardless of the presence or absence of indigenous soil bacteria [1]. While exact degradation rates are not provided in the abstract, the study clearly demonstrates that the engineered strain offers superior degradation kinetics [1]. Additionally, mixed cultures of Arthrobacter sp. FG1 and the 4-hydroxybenzoate degrader P. putida PaW340 did not improve degradation, highlighting the efficiency of the recombinant approach [1].

Engineered vs Wild-Type
Head-to-head
Engineered P. putida PaW340/pDH5 degraded 4-CBA faster than Arthrobacter sp. FG1 in soil slurry
Supports model strain selection for bioremediation research
Mixed culture did not improve degradation
Bioremediation Soil Decontamination Metabolic Engineering

CoA Ligase Substrate Specificity

The 4-chlorobenzoate:CoA ligase from Arthrobacter sp. TM-1 displays a clear substrate preference hierarchy. Relative to 4-chlorobenzoate (100% activity), 4-bromobenzoate exhibits 93% activity, 4-iodobenzoate 73%, and 4-fluorobenzoate 67% [1]. Benzoate, the non-halogenated analog, shows only 62% activity [1]. This quantitative profile demonstrates that while the enzyme can accept other 4-halobenzoates, 4-chlorobenzoate is the kinetically preferred substrate.

CoA Ligase Specificity
Head-to-head
4-Chlorobenzoate 100% activity, 4-fluorobenzoate 67%, benzoate 62%
Substrate preference profile supports selective biotransformation
Arthrobacter sp. TM-1 ligase, pH 7.0
Enzyme Specificity Halobenzoates CoA Ligase

Solubility and Partitioning Characteristics

4-Chlorobenzoic acid has a water solubility of 77 mg/L at 25 °C, which is significantly lower than benzoic acid (3.44 g/L at 25 °C) due to the presence of the chloro substituent . The Abraham general solvation model accurately predicts the solubility behavior of 4-chlorobenzoic acid in alcohol and ether solvents with an overall standard deviation of 0.085 log units, compared to 0.079 log units for 3-methylbenzoic acid [1]. This indicates that the chloro substituent introduces unique solvation characteristics that must be accounted for in formulation and extraction processes.

Solubility & Partitioning
Reported
Water solubility 77 mg/L at 25 °C; Abraham model prediction SD 0.085 log units
Low solubility affects assay solvent design
~45× lower than benzoic acid
Solubility Partition Coefficient Formulation

Optimal Dehalogenase Conditions

The dehalogenase from Arthrobacter sp. strain TM-1 exhibits maximal activity at pH 6.8 and 20 °C for 4-chlorobenzoate [1]. This enzyme also dehalogenates 4-fluoro- and 4-bromobenzoate but is inhibited by dissolved oxygen and stimulated by Mn²⁺ [1]. In contrast, the dehalogenase from Arthrobacter sp. SU DSM 20407 shows optimal activity at pH 7-7.5 and 16 °C, and it does not act on 4-fluorobenzoate [2]. These strain-specific optima are critical for designing efficient biotransformation processes.

Dehalogenase Optima
Context-dependent
Arthrobacter TM-1: pH 6.8, 20 °C; Arthrobacter SU DSM 20407: pH 7–7.5, 16 °C
Process condition selection requires strain-specific review
Mn²⁺ stimulation, O₂ inhibition noted for TM-1
Dehalogenase Biocatalysis Process Optimization

4-Chlorobenzoate Application Scenarios


Engineered P. putida Bioremediation

Given that 4-chlorobenzoate is a key intermediate in PCB degradation [1] and that the engineered strain P. putida PaW340/pDH5 degrades 4-chlorobenzoate faster than natural isolates in soil slurries [2], this recombinant strain is the preferred choice for bioaugmentation strategies in PCB-contaminated soils. The faster degradation kinetics translate to reduced treatment times and lower operational costs.

Enzymatic 4-Hydroxybenzoate Synthesis

The dehalogenase from Arthrobacter sp. TM-1 exhibits optimal activity at pH 6.8 and 20 °C for converting 4-chlorobenzoate to 4-hydroxybenzoate [3]. This enzyme can be employed in a biocatalytic process to produce 4-hydroxybenzoate, a valuable precursor for parabens and liquid crystal polymers. The strain's high specific activity (0.85 nmol/min/mg protein) after strain improvement makes it suitable for industrial biocatalysis [3].

Selective Halobenzoate Uptake Assays

The strong and selective inhibition of 4-chlorobenzoate uptake by 4-bromo-, 4-iodo-, and 4-fluorobenzoate (91.5%, 86.3%, and 76.0% inhibition, respectively) compared to positional isomers (55-61% inhibition) [4] makes Comamonas sp. DJ-12 an excellent model system for studying 4-halobenzoate transport. This system can be used to screen for novel inhibitors or to assess the bioavailability of 4-chlorobenzoate in complex environmental samples.

Kinetic Modeling for Degradation Pathways

The well-characterized kinetic parameters (Km and kcat) for 4-chlorobenzoate:CoA ligase and dehalogenase from multiple bacterial strains [5][6] provide a robust foundation for building predictive kinetic models of 4-chlorobenzoate biodegradation. These models are essential for designing and optimizing bioreactors for wastewater treatment or for understanding the fate of 4-chlorobenzoate in the environment.

Application
Selection Property
Validation Focus
PCB bioremediation model studies
Engineered strain degradation kinetics
Soil slurry model-response comparison
4-Hydroxybenzoate biocatalytic synthesis
Dehalogenase activity at defined pH/temp
Product yield and specificity under process conditions
Halobenzoate transport assays
Selective uptake inhibition profile
Transporter substrate specificity and inhibitor screening
Biodegradation kinetic modeling
Defined enzyme kinetic parameters (Km, kcat)
Predictive model calibration with reported data
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